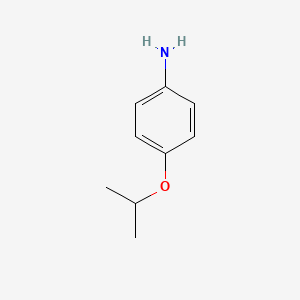

4-Isopropoxyaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNFMFAMNBGAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227461 | |

| Record name | 4-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7664-66-6 | |

| Record name | 4-(1-Methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxyaniline (CAS No. 7664-66-6), a key intermediate in organic and medicinal chemistry. The document details its chemical and physical properties, safety and handling guidelines, and its applications in the synthesis of pharmacologically active compounds, particularly pyrimidine derivatives. While direct involvement in specific signaling pathways is not extensively documented in current literature, its role as a building block for bioactive molecules is well-established. This guide also presents a putative synthetic protocol for a pyrimidine derivative and outlines potential analytical methodologies for its characterization, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known as p-isopropoxyaniline or 4-(1-methylethoxy)benzenamine, is an aromatic amine derivative. Its core structure consists of an aniline ring substituted with an isopropoxy group at the para position. This substitution influences the molecule's reactivity and physical characteristics.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 7664-66-6 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [2] |

| IUPAC Name | 4-(propan-2-yloxy)aniline | |

| Synonyms | p-Isopropoxyaniline, 4-(1-Methylethoxy)benzenamine | |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)N | |

| InChI Key | MLNFMFAMNBGAQT-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Pale yellow solid or oil | |

| Melting Point | Not available | |

| Boiling Point | 244 °C (decomposes) | [2] |

| Density | 1.03 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol and methylene chloride. | |

| Vapor Pressure | 0.0175 mmHg at 25 °C | |

| Refractive Index | 1.5430-1.5470 |

Safety and Handling

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its safe use.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Table 4: GHS Precautionary Statements

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 4-aminophenol and an isopropyl halide.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Aminophenol, 2-bromopropane (or 2-iodopropane), a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone).

-

Procedure:

-

Dissolve 4-aminophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base portion-wise to the solution at room temperature.

-

Slowly add 2-bromopropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

-

Reactivity and Applications in Organic Synthesis

The amino group of this compound is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The benzene ring is activated by both the amino and isopropoxy groups, making it susceptible to electrophilic aromatic substitution.

This versatile reactivity makes this compound a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. One of the key applications is in the synthesis of pyrimidine derivatives.

Role in Drug Development: Synthesis of Pyrimidine Derivatives

Hypothetical Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a hypothetical synthesis of a dihydropyrimidinone derivative using this compound in a modified Biginelli-type condensation.

-

Reactants: this compound, an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid).

-

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

The isopropoxy group on the aniline ring is expected to influence the electronic properties and steric hindrance of the resulting pyrimidine derivative, potentially modulating its biological activity.

Analytical Methodologies

The purity and identity of this compound and its derivatives can be assessed using various analytical techniques.

Table 5: Potential Analytical Methods

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid); Detection: UV at a suitable wavelength (e.g., 254 nm). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms); Carrier Gas: Helium; Ionization: Electron Ionization (EI); Detection: Mass analyzer (quadrupole or time-of-flight). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to confirm the chemical structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H (amine), C-O (ether), and aromatic C-H and C=C bonds. |

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of a hypothetical pyrimidine derivative starting from this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxyaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an aniline core with an isopropoxy group at the para-position, imparts unique electronic and steric properties that are leveraged in the design of novel compounds with specific biological activities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and for predicting the characteristics of its downstream products. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of key processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Colorless to yellow or reddish-brown liquid | [2] |

| Melting Point | Not consistently reported as a solid at room temperature. One source reports 244 °C with decomposition, which is likely an error or refers to a salt form. | |

| Boiling Point | 95 °C at 0.4 mmHg | [2] |

| Density | ~1.03 g/cm³ |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Soluble in organic solvents such as ethanol and methylene chloride. | [3] |

| pKa (of the conjugate acid) | ~5.3 (predicted) | |

| LogP | ~2.1 (predicted) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes[5]

-

Mortar and pestle[6]

-

Thermometer[5]

Procedure:

-

A small sample of the crystalline solid is finely ground using a mortar and pestle.[6]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.[4]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[8]

Boiling Point Determination under Reduced Pressure

For liquids that decompose at their atmospheric boiling point, distillation under reduced pressure is employed.[9]

Apparatus:

-

Vacuum distillation setup (distillation flask, condenser, receiving flask, vacuum adapter)[9]

-

Vacuum pump or water aspirator[9]

-

Manometer

-

Heating mantle

-

Stirring bar or boiling chips

-

Thermometer[10]

Procedure:

-

The liquid sample is placed in the distillation flask along with a stirring bar or boiling chips.

-

The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[9]

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The distillation flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[10]

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11]

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

Approximately 10-20 mg of this compound is placed in a series of test tubes.

-

To each tube, 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane) is added.[11]

-

The tubes are agitated vigorously for 1-2 minutes.[11]

-

The mixture is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble.[12] The solubility in acidic and basic solutions can indicate the presence of the basic aniline functionality.

pKa Determination

The pKa of the conjugate acid of an amine can be determined by titration.[13]

Apparatus:

-

pH meter, calibrated with standard buffers[14]

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized HCl solution, recording the pH after each addition of titrant.[15]

-

A titration curve (pH vs. volume of HCl added) is plotted.

-

The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[13]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[16]

Apparatus:

-

Separatory funnel

-

n-Octanol and water (mutually saturated)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The layers are allowed to separate completely.

-

The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve).[17]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.[16]

Visualizations

Synthesis of this compound

A common laboratory synthesis of this compound involves the Williamson ether synthesis, starting from 4-aminophenol.

Caption: Synthesis of this compound via Williamson ether synthesis.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound.

References

- 1. This compound | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. mt.com [mt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. Purification [chem.rochester.edu]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. 3.2. pKa Analysis [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

A Technical Guide to the Synthesis of 4-Isopropoxyaniline from 4-Aminophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 4-isopropoxyaniline, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. The primary synthetic route detailed is the O-isopropylation of 4-aminophenol via the Williamson ether synthesis. This guide includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of key reaction parameters and product specifications.

Introduction

This compound is an aryloxyaniline derivative that serves as a versatile building block in organic synthesis. The molecule's structure, featuring both an amino group and an isopropoxy group on a benzene ring, allows for diverse functionalization. The para-position of these groups influences the molecule's reactivity, with the bulky isopropyl group potentially providing steric hindrance to direct subsequent reactions.[1] This compound is a key intermediate in the synthesis of various target molecules, including potential anti-tumor drugs and α-receptor blockers.[2]

The most direct and common method for its preparation is the alkylation of the hydroxyl group of 4-aminophenol with an isopropylating agent, a classic example of the Williamson ether synthesis.[1] This reaction provides an efficient pathway to selectively form the desired ether linkage.

Reaction Analysis and Mechanism

The synthesis of this compound from 4-aminophenol proceeds via a Williamson ether synthesis. This SN2 reaction involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 4-aminophenol is more acidic than the amino group. A strong base, such as sodium hydroxide (NaOH), is used to deprotonate the hydroxyl group, forming a sodium phenoxide intermediate. This phenoxide is a potent nucleophile.[3]

-

Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).[1] The alkoxide displaces the halide ion in an SN2 reaction, forming the ether linkage and yielding this compound.

To enhance reaction rates and yields, particularly in biphasic systems, a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) can be employed.[1][4] The PTC facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the alkylating agent resides.[5]

Reaction Mechanism Diagram

Caption: Williamson ether synthesis mechanism for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on standard Williamson ether synthesis methodologies.[3][5][6]

Materials:

-

4-Aminophenol

-

Sodium hydroxide (NaOH)

-

2-Bromopropane

-

Toluene

-

Tetrabutylammonium chloride (TBAC) (optional, as phase-transfer catalyst)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-aminophenol (1.0 eq) in toluene.

-

Base Addition: Add an aqueous solution of sodium hydroxide (1.1 eq). If using a phase-transfer catalyst, add tetrabutylammonium chloride (0.05 eq) to the mixture.

-

Azeotropic Water Removal: Heat the biphasic mixture to reflux using a Dean-Stark apparatus to remove water azeotropically, which drives the formation of the sodium phenoxide.

-

Alkylation: After water removal is complete, cool the reaction mixture to approximately 60°C. Add 2-bromopropane (1.2 eq) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Diagram

References

Spectroscopic Analysis of 4-Isopropoxyaniline: A Technical Guide

Introduction

4-Isopropoxyaniline is an aromatic organic compound with the chemical formula C₉H₁₃NO.[1] As an aryloxyaniline derivative, it serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other functional materials.[1][2] A thorough understanding of its molecular structure is paramount for its application in research and development. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons, and the amine protons. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | Doublet | 2H | Ar-H (ortho to -O) |

| ~6.65 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~4.40 | Septet | 1H | -OCH(CH₃)₂ |

| ~3.50 | Broad Singlet | 2H | -NH₂ |

| ~1.25 | Doublet | 6H | -OCH(CH₃)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data sourced from publicly available spectral databases.[3][4][5]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C (C-O) |

| ~140.0 | Ar-C (C-N) |

| ~117.0 | Ar-CH (ortho to -N) |

| ~116.0 | Ar-CH (ortho to -O) |

| ~70.0 | -OCH(CH₃)₂ |

| ~22.5 | -OCH(CH₃)₂ |

Note: Chemical shifts are approximate. Data sourced from publicly available spectral databases.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aromatic and aliphatic), the C-O ether linkage, and C=C bonds of the aromatic ring.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Doublet | N-H Stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Medium-Strong | N-H Bend (scissoring) |

| 1510 | Strong | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | Aryl-O Stretch (ether) |

| 820 | Strong | C-H Bend (para-disubstituted ring) |

Note: Frequencies are approximate. Data sourced from publicly available spectral databases.[4][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (151.21 g/mol ).[4]

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 109 | High | [M - C₃H₆]⁺ |

| 80 | Medium | [C₆H₆N]⁺ |

Note: Fragmentation patterns are predicted based on typical behavior. The most intense peak (base peak) can vary. Data sourced from publicly available spectral databases.[2][4][9]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[10]

-

Dissolution : Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[10]

-

Transfer : Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[10]

-

Cleaning and Insertion : Wipe the outside of the NMR tube with a lint-free tissue. Place the tube into a spinner turbine, adjusting its position with a depth gauge.

-

Data Acquisition : Insert the sample into the NMR spectrometer. The instrument will then lock onto the solvent's deuterium signal, shim the magnetic field to improve homogeneity, and acquire the spectrum.

IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflection (ATR) is a common technique for solid samples.[11]

-

Background Scan : With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., air), which will be subtracted from the sample spectrum.[11]

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal surface.

-

Apply Pressure : Lower the pressure arm to ensure firm contact between the sample and the crystal.[11]

-

Data Acquisition : Initiate the sample scan. The instrument directs an IR beam through the crystal, where it interacts with the sample at the surface.[11] The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (GC-MS with EI) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[12]

-

Ionization : In the electron impact (EI) source, the sample molecules are bombarded with high-energy electrons. This knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[13][14]

-

Fragmentation : Excess energy from the electron impact causes the molecular ion to break apart into smaller, charged fragments.[13][14]

-

Mass Analysis : The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[14]

-

Detection : A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[14]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 7664-66-6 | Benchchem [benchchem.com]

- 3. This compound(7664-66-6) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(7664-66-6) IR Spectrum [m.chemicalbook.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 4-Isopropoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 4-isopropoxyaniline, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a robust experimental framework for determining these parameters. The document outlines detailed methodologies for solubility assessment, including gravimetric and High-Performance Liquid Chromatography (HPLC) techniques, and presents a structured format for the systematic compilation of such data. This guide is intended to be an essential resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction

This compound is an aromatic amine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, crystallization, purification processes, and the formulation of final drug products. An understanding of its solubility profile across a spectrum of solvents is therefore paramount for process optimization and ensuring product quality. This guide addresses the current gap in readily available quantitative solubility data by providing detailed experimental protocols for its determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7664-66-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| General Solubility | Soluble in ethanol and methylene chloride. | General Knowledge |

Quantitative Solubility Data

The following table is provided as a template for the systematic recording of experimentally determined solubility data for this compound in various organic solvents at a standard temperature (e.g., 25 °C).

| Solvent | Molarity (mol/L) | Solubility ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Two primary methods for the accurate determination of the solubility of this compound are detailed below: the gravimetric method and the HPLC method.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[2][3][4][5]

4.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus its initial (tare) weight.

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) * 100

-

To express solubility in molarity (mol/L), use the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high precision and is particularly useful for determining the solubility of compounds that are sparingly soluble or when only small amounts of material are available.[6][7][8][9][10]

4.2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters

4.2.2. Procedure

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 4.1.2, step 1) to prepare saturated solutions of this compound in the desired organic solvents.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent compatible with it).

-

Analyze these standards using the developed HPLC method to construct a calibration curve by plotting peak area against concentration.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, filter an aliquot of the supernatant from each saturated solution through a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area.

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination and systematic documentation of the solubility of this compound in various organic solvents. By following the detailed protocols for the gravimetric and HPLC methods, researchers and drug development professionals can generate the critical data necessary for optimizing synthetic and formulation processes. The provided templates and visual workflow are designed to facilitate a standardized and rigorous approach to solubility studies, ultimately contributing to more efficient and robust pharmaceutical development.

References

- 1. This compound | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 4-Isopropoxyaniline Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

4-Isopropoxyaniline, with the CAS number 7664-66-6, is an organic compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] A comprehensive understanding of its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Appearance | Colorless to red to green clear liquid or pale yellow solid | [3] |

| Melting Point | 244 °C (decomposed) | [3] |

| Boiling Point | 95 °C at 0.4 mm Hg | [3] |

| Density | 1.03 g/mL | [3] |

| Flash Point | 110.6 °C | [3] |

| Vapor Pressure | 0.0175 mmHg at 25 °C | [3] |

| Refractive Index | 1.5430-1.5470 | [3] |

| Solubility | Soluble in organic solvents such as ethanol and methylene chloride. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential hazards.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

Signal Word: Danger or Warning[2]

Hazard Pictograms:

-

Skull and Crossbones (for Acute Toxicity, Category 3)

-

Exclamation Mark (for Acute Toxicity, Category 4, Skin and Eye Irritation)

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Emits toxic fumes under fire conditions.

-

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Toxicological Information and Potential Metabolic Pathways

While specific toxicological studies on this compound are limited, its structure as an aniline derivative provides insight into its potential metabolic fate and toxicological profile. Anilines are known to undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites.

Postulated Metabolic Pathway

The metabolism of this compound is likely to proceed through two main pathways common to aniline derivatives: N-hydroxylation and ring hydroxylation. The N-hydroxylation pathway can lead to the formation of a reactive hydroxylamine metabolite, which can be further oxidized to a nitroso species. These reactive intermediates are often implicated in the toxic effects of anilines, such as methemoglobinemia and carcinogenesis.

The isopropoxy group may also be a site for metabolism, potentially undergoing O-dealkylation to form 4-aminophenol. 4-Aminophenol itself is a known nephrotoxicant.

Caption: Postulated metabolic activation pathway of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of 4-aminophenol.[1]

Materials:

-

4-Aminophenol

-

Sodium hydride (suspension in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

2-Bromopropane

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 4-aminophenol (92 mmol) in anhydrous DMF (100 mL).

-

Carefully add sodium hydride (275 mmol) to the solution.

-

Add 2-bromopropane (137 mmol) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, quench the reaction by adding distilled water (400 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the final product by distillation under reduced pressure.[1]

References

A Technical Guide to High-Purity 4-Isopropoxyaniline for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-isopropoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines commercial supplier specifications, potential impurity profiles, and detailed analytical methodologies for quality control, tailored for professionals in pharmaceutical research and drug development.

Introduction to this compound in Pharmaceutical Synthesis

This compound (CAS No. 7664-66-6), a substituted aniline derivative, serves as a crucial building block in the synthesis of a range of bioactive molecules. Its chemical structure, featuring an aniline core with an isopropoxy group at the para-position, makes it a versatile precursor for creating more complex molecules with therapeutic potential. While not a direct precursor to blockbuster drugs like imatinib or nilotinib, its utility is noted in the synthesis of various alkoxyanilines, which are valuable intermediates for pharmaceuticals and dyes.[1] The purity of this compound is of paramount importance in drug development, as impurities can carry through the synthetic process and impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several commercial chemical suppliers. The purity levels offered typically cater to the stringent requirements of pharmaceutical research and manufacturing. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method |

| TCI America | I0399 | ≥98.0% | Gas Chromatography (GC) |

| Sigma-Aldrich | CDS00020180 (AldrichCPR) | Not specified; sold "as-is" without analytical data[2] | Not applicable |

| Matrix Scientific (via Fisher Scientific) | 50-013-5247 | Information not readily available | Not specified |

| Leyan | 1121776 | ≥97.0% | Nuclear Magnetic Resonance (NMR)[3] |

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to obtain the latest specifications and a lot-specific Certificate of Analysis directly from the supplier.

For research and development purposes, a purity of ≥98% is a common starting point. However, for later-stage development and manufacturing, a higher purity of ≥99.5% with a well-characterized impurity profile is often required.

Synthesis Routes and Potential Impurities

Understanding the synthetic pathways to this compound is crucial for anticipating potential process-related impurities. The most common synthesis route involves the alkylation of p-aminophenol with an isopropylating agent, such as isopropyl chloride or isopropyl bromide, in the presence of a base.[1]

A logical workflow for the synthesis and subsequent quality control of this compound is depicted below.

Potential Impurities:

Based on this synthesis route, potential impurities may include:

| Impurity | Source |

| p-Aminophenol | Unreacted starting material |

| Di-isopropoxy anilines | Over-alkylation of the starting material or product |

| N-isopropylaniline derivatives | Alkylation on the nitrogen atom of the aniline |

| Residual Solvents | From the reaction and purification steps |

| Inorganic Salts | By-products from the use of a base |

A thorough impurity profile is essential for regulatory submissions and for ensuring the consistency and safety of the final drug product.

Analytical Methods for Quality Control

Rigorous analytical testing is necessary to confirm the identity, purity, and impurity profile of this compound. The following are key analytical techniques and suggested experimental protocols.

Purity Determination and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile and semi-volatile substances like this compound.

Experimental Protocol (Illustrative):

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol or dichloromethane).

-

Quantification: Purity is typically determined by area percent normalization, assuming all components have a similar response factor with an FID. For more accurate quantification of impurities, a reference standard for each impurity is required.

The following diagram illustrates a typical workflow for GC-MS based impurity analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or for orthogonal testing, a reversed-phase HPLC method is suitable.

Experimental Protocol (Illustrative):

-

Instrument: HPLC with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL of a 0.5 mg/mL solution in mobile phase A/B (50:50).

-

Quantification: Purity by area normalization. Impurity identification and quantification should be performed against qualified reference standards.

Structural Confirmation and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. A Certificate of Analysis from Leyan indicates purity determination by NMR.[3]

Mass Spectrometry (MS): Coupled with GC or LC, MS provides molecular weight information and fragmentation patterns to confirm the identity of the main component and elucidate the structure of unknown impurities.

Application in the Synthesis of Bioactive Molecules

High-purity this compound is a precursor for the synthesis of various biologically active compounds. For instance, it can be used in the development of molecules targeting specific signaling pathways implicated in disease. The purity of this starting material is critical to ensure the desired biological activity and to avoid the introduction of potentially toxic impurities into the final drug candidate.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a drug synthesized using a this compound derivative.

Conclusion

For researchers and professionals in drug development, sourcing high-purity this compound and employing rigorous analytical methods for its quality control are essential steps in the synthesis of safe and effective pharmaceutical agents. This guide provides a foundational understanding of the key considerations, from supplier selection to detailed analytical protocols. It is imperative to consult supplier-specific documentation and validate analytical methods for the specific grade of material being used in any research or development program.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Isopropoxyaniline

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) studies focused solely on 4-isopropoxyaniline. Therefore, this guide has been constructed based on the analysis of structurally similar compounds, such as other substituted anilines and aminophenols, as well as established principles of thermal analysis for organic molecules. The quantitative data presented herein is illustrative and intended to provide a representative understanding of the compound's expected thermal behavior.

Executive Summary

This technical guide provides a detailed overview of the anticipated thermal stability and decomposition profile of this compound. The document outlines the expected thermal behavior under inert and oxidative atmospheres, potential decomposition pathways, and standardized methodologies for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information is targeted towards researchers, scientists, and professionals in drug development who handle or utilize this compound and require a thorough understanding of its thermal properties for safety, processing, and stability assessments.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₉H₁₃NO.[1] It is structurally characterized by an aniline core substituted with an isopropoxy group at the para position. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. An understanding of its thermal stability is crucial for ensuring safe handling, storage, and processing, as well as for predicting its shelf-life and compatibility with other substances in formulations.

Expected Thermal Stability and Decomposition Profile

Based on the analysis of analogous compounds, this compound is expected to be a relatively stable solid at ambient temperatures. However, upon heating, it will undergo decomposition. The decomposition process is anticipated to be a multi-stage event, influenced by the atmosphere (inert or oxidative).

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

In an inert atmosphere, the primary decomposition mechanism is likely to involve the cleavage of the ether bond and the degradation of the aniline ring. The decomposition is expected to initiate at elevated temperatures, likely in the range of 200-300°C, with significant mass loss occurring in distinct steps.

Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition of this compound is expected to be more complex and occur at lower temperatures compared to an inert atmosphere. The oxidative degradation will likely involve the formation of various oxygenated intermediates, leading to the evolution of gaseous byproducts such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Quantitative Thermal Analysis Data (Illustrative)

The following table summarizes the expected quantitative data from TGA and DSC analyses of this compound. Note: This data is illustrative and based on the thermal behavior of similar aromatic amines and ethers. Actual experimental values may vary.

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) | Method |

| TGA Data | |||

| Onset Decomposition Temp. (T_onset) | 220 - 250 °C | 200 - 230 °C | Thermogravimetric Analysis |

| Peak Decomposition Temp. (T_peak) | Stage 1: ~280 °C, Stage 2: ~450 °C | Stage 1: ~260 °C, Stage 2: ~480 °C | Thermogravimetric Analysis |

| Mass Loss at 500 °C | 70 - 85 % | 90 - 98 % | Thermogravimetric Analysis |

| Residual Mass at 800 °C | 5 - 15 % (char) | < 2 % | Thermogravimetric Analysis |

| DSC Data | |||

| Melting Point (T_m) | ~50 - 60 °C | ~50 - 60 °C | Differential Scanning Calorimetry |

| Decomposition Enthalpy (ΔH_d) | Endothermic followed by Exothermic | Exothermic | Differential Scanning Calorimetry |

Experimental Protocols

The following sections detail standardized experimental protocols for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (high purity nitrogen or dry air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature.

-

Data Analysis: Determine the onset decomposition temperature, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

-

Reference Preparation: Prepare an empty, hermetically sealed DSC pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with the desired gas (high purity nitrogen or dry air) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a starting temperature (e.g., 0 °C).

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a temperature above its expected decomposition point (e.g., 400 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Determine the melting point (onset and peak of the endothermic event) and the enthalpy of fusion. Analyze the exothermic or endothermic events associated with decomposition.

Visualizations

Experimental Workflow

Caption: General experimental workflow for thermal analysis.

Plausible Decomposition Pathway

Caption: A plausible thermal decomposition pathway.

Conclusion

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Isopropoxyaniline Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. This technical guide delves into the promising pharmacological landscape of 4-isopropoxyaniline derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these versatile molecules.

The core structure, featuring a 4-isopropoxy-substituted aniline ring, serves as a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases, amides, and various heterocyclic compounds.[1] The introduction of the isopropoxy group at the para-position of the aniline ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets and leading to a broad spectrum of pharmacological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with several compounds demonstrating potent activity. The primary mechanism of action for many of these derivatives involves the inhibition of critical cellular processes in cancer cells, such as DNA replication and cell division, often leading to apoptosis.

One notable class of this compound derivatives are Schiff bases, which have shown significant cytotoxic potential. The anticancer activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base Derivative | MCF-7 (Breast) | 64.05 ± 0.14 | [2] |

| Schiff Base Derivative | MDA-MB-231 (Breast) | 46.29 ± 0.09 | [2] |

| Pyrimidine Derivative | A549 (Lung) | 1.75 | [3] |

| Pyrimidine Derivative | H446 (Lung) | - | [4] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. This compound derivatives have demonstrated encouraging activity against a spectrum of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes required for microbial survival.

Benzimidazole derivatives incorporating the this compound moiety have been synthesized and screened for their antibacterial properties.[1] The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole Derivative | Gram-positive bacteria | - | [1] |

| Benzimidazole Derivative | Gram-negative bacteria | - | [1] |

| Quaternary Ammonium Salt | S. aureus (MRSA) | 0.5 - 2 | [5] |

| Thiazole-Coumarin Hybrid | P. aeruginosa | 15.62 - 31.25 | [6] |

| Thiazole-Coumarin Hybrid | E. faecalis | 15.62 - 31.25 | [6] |

| Thiazole-Coumarin Hybrid | C. albicans | 15.62 | [6] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Certain this compound derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

The anti-inflammatory potential of these compounds is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rats. This model allows for the assessment of a compound's ability to reduce acute inflammation. In vitro assays are also employed to determine the direct inhibitory effect on enzymes like COX-1 and COX-2.

| Compound Class | Assay | Activity | Reference |

| Pyrimidine Derivative | TPA-induced skin inflammation | Reduced inflammation | [7] |

| Hydrangenol Derivative | Carrageenan-induced paw edema | Reduced paw volume | [8] |

| Icariin Derivative | LPS-induced inflammation | Decreased TNF-α, PGE2 | [9] |

Enzyme Inhibition: A Key to Therapeutic Intervention

Many of the observed biological activities of this compound derivatives can be attributed to their ability to inhibit specific enzymes. Kinases, a class of enzymes that play a crucial role in cell signaling, are particularly important targets in cancer therapy. Several derivatives have been identified as potent kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells. For instance, some pyrimidine derivatives have been shown to inhibit Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.

Furthermore, the anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 4-Aminoquinoline Derivative | RIPK2 Kinase | 5.1 ± 1.6 | - |

| Pyrimidine Derivative | EGFR/VEGFR-2 | - | [4] |

| Isoxazole Derivative | COX-2 | - | [10] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated.

Detailed Experimental Protocols

Synthesis of this compound Derivatives (General Procedure for Schiff Bases)

A solution of this compound (1 mmol) in a suitable solvent such as ethanol or methanol is treated with an equimolar amount of a substituted aldehyde or ketone. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired Schiff base derivative. The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: MTT Assay

-

Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A control group with no compound treatment and a blank with media only are also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test group of rats is administered with the this compound derivative at a specific dose, typically via oral gavage or intraperitoneal injection. The control group receives the vehicle only, and a standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after the compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][11]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Conclusion

The diverse biological activities of this compound derivatives underscore their significant potential as a scaffold for the development of new therapeutic agents. The data presented in this guide highlight their promise in the fields of oncology, infectious diseases, and inflammation. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of this versatile class of compounds. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]